molecular formula C24H22FNO B13438984 Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone

Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone

Cat. No.: B13438984
M. Wt: 363.5 g/mol
InChI Key: ALQFAGFPQCBPED-ONNKGWAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone is a synthetic compound that belongs to the class of naphthoylindoles This compound is characterized by the presence of a naphthalene ring, an indole ring, and a fluorinated pentyl chain with deuterium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Fluorinated Pentyl Chain: The fluorinated pentyl chain with deuterium atoms is introduced through a nucleophilic substitution reaction, where a suitable fluorinated alkyl halide reacts with the indole derivative.

    Formation of the Naphthoyl Group: The naphthoyl group is attached to the indole ring through a Friedel-Crafts acylation reaction, where naphthoyl chloride reacts with the indole derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone has several scientific research applications:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including interactions with specific receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    AM-2202: A naphthoylindole with a hydroxylated pentyl chain.

    JWH-018: A naphthoylindole with a non-fluorinated pentyl chain.

    (1-(4-pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: A naphthoylindole with a double bond in the pentyl chain.

Uniqueness

Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone is unique due to the presence of deuterium atoms in the fluorinated pentyl chain, which can influence its chemical and biological properties. The deuterium atoms may alter the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to similar compounds.

Properties

Molecular Formula

C24H22FNO

Molecular Weight

363.5 g/mol

IUPAC Name

naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone

InChI

InChI=1S/C24H22FNO/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,15-16H2/i15D2,16D2

InChI Key

ALQFAGFPQCBPED-ONNKGWAKSA-N

Isomeric SMILES

[2H]C([2H])(CCCC([2H])([2H])F)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.